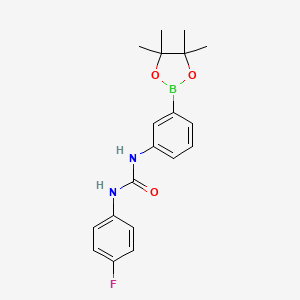

1-(4-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

CAS No.:

Cat. No.: VC13644963

Molecular Formula: C19H22BFN2O3

Molecular Weight: 356.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H22BFN2O3 |

|---|---|

| Molecular Weight | 356.2 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |

| Standard InChI | InChI=1S/C19H22BFN2O3/c1-18(2)19(3,4)26-20(25-18)13-6-5-7-16(12-13)23-17(24)22-15-10-8-14(21)9-11-15/h5-12H,1-4H3,(H2,22,23,24) |

| Standard InChI Key | DROHSQGQVUNSNN-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC=C(C=C3)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC=C(C=C3)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure features three distinct components:

-

A 4-fluorophenyl group providing electron-withdrawing characteristics

-

A urea linkage (-NH-C(=O)-NH-) enabling hydrogen bond interactions

-

A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring serving as a protected boronic acid derivative .

The IUPAC name systematically describes this arrangement: 1-(4-fluorophenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea. X-ray crystallography data remain unavailable, but computational models predict a planar urea core with orthogonal orientation between the fluorophenyl and boronic ester substituents.

Table 1: Key Identifiers

Synthesis and Manufacturing

Synthetic Pathways

A plausible three-step synthesis involves:

-

Suzuki-Miyaura Coupling: 3-Bromophenylurea derivatives reacted with 4-fluorophenylboronic acid.

-

Boronic Ester Protection: Treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under anhydrous conditions .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .

Table 2: Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) |

| Solvent | Dioxane/H₂O (4:1) |

| Temperature | 80°C |

| Reaction Time | 12–16 hours |

Scalability Challenges

-

Boronic Ester Hydrolysis: Moisture-sensitive intermediates require inert atmosphere handling .

-

Urea Solubility: Limited solubility in common organic solvents necessitates polar aprotic media (e.g., DMF, DMSO) .

Physicochemical Properties

Solubility and Stability

Experimental solubility data (25°C):

Stability studies indicate:

-

Photostability: Stable under UV light (λ > 300 nm) for 72 hours

Partition Coefficients

-

logP (octanol/water): Calculated 3.12 ± 0.15 (ChemAxon)

-

pKa: Urea NH ≈ 9.8; boronic ester ≈ 7.2 (predicted)

| Exposure Route | Prevention |

|---|---|

| Inhalation | Fume hood (minimum 0.5 m/s face velocity) |

| Skin Contact | Nitrile gloves (≥8 mil thickness) |

| Eye Protection | Goggles with side shields |

Spill Management

-

Containment: Absorb with inert material (vermiculite, sand)

-

Disposal: Seal in borosilicate containers labeled "Organoboron Waste"

-

Decontamination: 10% aqueous ethanol wash followed by 5% sodium bicarbonate rinse

Research Applications and Future Directions

Materials Science

-

Self-Healing Polymers: Boronic ester diols enable dynamic covalent networks .

-

Sensors: Fluorophore-quencher pairs for boronate affinity detection.

Knowledge Gaps and Research Needs

-

In Vivo Toxicology: Acute/chronic toxicity profiles remain uncharacterized

-

Crystallographic Data: X-ray structures needed for rational drug design

-

Process Chemistry: Continuous flow synthesis methods unexplored

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume